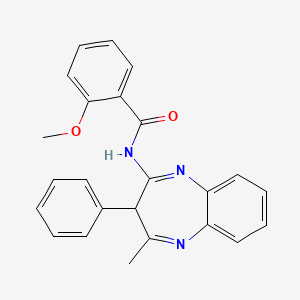![molecular formula C23H26N2O4 B12217229 1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-11-methyl-3-(2,3,4-trimethoxyphenyl)- CAS No. 1428139-49-4](/img/structure/B12217229.png)
1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-11-methyl-3-(2,3,4-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-11-methyl-3-(2,3,4-trimethoxyphenyl)- is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a diazepine ring fused with two benzene rings and various substituents. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-11-methyl-3-(2,3,4-trimethoxyphenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazepine Ring: The initial step involves the cyclization of a suitable precursor to form the diazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzene Rings: The benzene rings are introduced through a series of electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or Lewis acids as catalysts.
Substitution Reactions: The introduction of the methyl and trimethoxyphenyl groups is typically achieved through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired product. This step may require the use of high temperatures and specific solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production of 1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-11-methyl-3-(2,3,4-trimethoxyphenyl)- follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-11-methyl-3-(2,3,4-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Alkyl halides, organometallic compounds, halogenating agents.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-11-methyl-3-(2,3,4-trimethoxyphenyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of neurological disorders, such as anxiety and depression. Its unique structure allows it to interact with specific receptors in the brain, making it a promising candidate for drug development.
Biological Research: Researchers use the compound to study its effects on cellular processes and molecular pathways. It is often used as a tool to investigate the mechanisms of action of various biological targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. It is used as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-11-methyl-3-(2,3,4-trimethoxyphenyl)- involves its interaction with specific molecular targets in the body. The compound binds to receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to changes in neuronal activity, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Dibenzo[b,e][1,4]diazepin-1-one: A structurally similar compound with different substituents.
2,3,4,4a,5,11a-Hexahydro-11-methyl-3-(2,3,4-trimethoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one: Another isomer with a similar structure but different spatial arrangement of atoms.
1H-Dibenzo[b,e][1,4]diazepin-1-one derivatives: Various derivatives with different functional groups attached to the core structure.
Uniqueness
1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-11-methyl-3-(2,3,4-trimethoxyphenyl)- is unique due to its specific combination of substituents and its ability to interact with specific molecular targets. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
1428139-49-4 |
|---|---|
Molecular Formula |
C23H26N2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-methyl-9-(2,3,4-trimethoxyphenyl)-6a,8,9,10,10a,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H26N2O4/c1-13-21-18(25-17-8-6-5-7-16(17)24-13)11-14(12-19(21)26)15-9-10-20(27-2)23(29-4)22(15)28-3/h5-10,14,18,21,25H,11-12H2,1-4H3 |
InChI Key |
FNGFKBLYDOQYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC3C1C(=O)CC(C3)C4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6E)-6-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12217154.png)
![5-[5-(3,4-Dimethoxy-phenyl)-3-p-tolyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic](/img/structure/B12217158.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide](/img/structure/B12217164.png)
![4-[5-(2-chloro-8-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12217172.png)
![N-(3,4-dimethylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B12217174.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide](/img/structure/B12217176.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12217177.png)
![3,4-Bis[benzylamino]thiolane-1,1-dione](/img/structure/B12217180.png)
![2,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12217189.png)
![phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone](/img/structure/B12217191.png)

![7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12217223.png)
